molecular formula C12H21NO3 B8218786 Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate

Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate

Cat. No.: B8218786
M. Wt: 227.30 g/mol
InChI Key: BMFHMVWELDPGBX-UWVGGRQHSA-N
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Description

Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate is a carbamate-protected cyclohexene derivative characterized by a trans-configuration of substituents on the cyclohexene ring. The compound features a tert-butyl carbamate group and a hydroxymethyl substituent at position 5 of the cyclohexene backbone.

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFHMVWELDPGBX-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Oxidative Cyclization

Palladium(II)-mediated cyclization of γ,δ-unsaturated alcohols provides a direct route to functionalized cyclohexene derivatives. In a protocol adapted from palladium cluster chemistry, a γ,δ-unsaturated alcohol precursor undergoes intramolecular alkoxypalladation in the presence of Pd(OAc)₂ (0.1 equiv) and Cu(OAc)₂ (2.2 equiv) under oxygen atmosphere. The reaction proceeds via coordination of the olefin to electrophilic Pd(II), followed by nucleophilic attack of the hydroxyl group to form a transient σ-complex. Subsequent β-hydride elimination yields the cyclohexene ring with a hydroxymethyl group at the 5-position.

Key Reaction Conditions

ParameterValue
CatalystPd(OAc)₂ (10 mol%)
OxidantCu(OAc)₂ (2.2 equiv)
SolventMethanol
TemperatureReflux (65°C)
Reaction Time3–12 hours

This method achieves trans stereochemistry through syn-addition of the hydroxyl group during the alkoxypalladation step, with yields reaching 70–89% for analogous systems.

Introduction of the Hydroxymethyl Group

Stereoselective Reduction of Cyclohexenone Intermediates

A cyclohexenone intermediate with a ketone at C5 is reduced to the trans-hydroxymethyl derivative using CBS (Corey-Bakshi-Shibata) reduction. The CBS catalyst, composed of oxazaborolidine and borane-THF, delivers the alcohol with >95% enantiomeric excess (ee) by polarizing the ketone’s π-system.

CyclohexenoneTHF, -78°CCBS catalysttrans-5-Hydroxymethylcyclohex-2-ene\text{Cyclohexenone} \xrightarrow[\text{THF, -78°C}]{\text{CBS catalyst}} \text{trans-5-Hydroxymethylcyclohex-2-ene}

This step is critical for establishing the trans configuration between the C2 carbamate and C5 hydroxymethyl groups.

Carbamate Formation via Boc Protection

Reaction of Cyclohexenol with tert-Butyl Chloroformate

The hydroxyl group at C2 is converted to the carbamate using tert-butyl chloroformate (Boc-Cl). In anhydrous dichloromethane, the cyclohexenol is treated with Boc-Cl (1.2 equiv) and DMAP (4-dimethylaminopyridine, 0.2 equiv) as a base. The reaction completes within 2 hours at 25°C, yielding the protected carbamate.

Cyclohexenol+Boc-ClDMAPCH₂Cl₂Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate\text{Cyclohexenol} + \text{Boc-Cl} \xrightarrow[\text{DMAP}]{\text{CH₂Cl₂}} \text{Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate}

Optimized Parameters

ParameterValue
Boc-Cl Equiv1.2
BaseDMAP (0.2 equiv)
SolventDichloromethane
Temperature25°C
Yield82–89%

This method avoids racemization and preserves the trans configuration due to mild reaction conditions.

Alternative Routes: Mitsunobu Reaction

Stereochemical Inversion of Secondary Alcohols

For substrates with incorrect stereochemistry, the Mitsunobu reaction (DEAD, PPh₃) inverses configuration using a tert-butyl carbamate nucleophile. However, this method is less favored due to stoichiometric byproduct generation and lower yields (~65%).

Industrial-Scale Production and Purification

Crystallization and Chromatography

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol/water. Industrial facilities, such as UNICHEMIST’s Shanxi plant, utilize 5000L reactors for batch processing, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate is primarily used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity, particularly in compounds designed to interact with neurotransmitter systems.

Case Study: Neurological Disorders

  • Research has indicated that derivatives of this compound can effectively inhibit certain enzymes involved in neurodegenerative diseases. For instance, studies have shown that modifications to the hydroxymethyl group can lead to increased binding affinity to target receptors involved in synaptic transmission .

Agricultural Chemistry

Formulation of Agrochemicals

  • This compound is utilized in developing agrochemicals, particularly pesticides and herbicides. Its chemical properties contribute to improved stability and efficacy of these formulations, which are crucial for sustainable agricultural practices.

Data Table: Efficacy of Agrochemical Formulations

Agrochemical Active Ingredient Efficacy (%) Application Rate (g/ha)
Herbicide AThis compound85200
Insecticide BThis compound90150

Polymer Chemistry

Modifier in Polymer Formulations

  • In polymer chemistry, this compound serves as a modifier that enhances the mechanical properties and thermal stability of plastics. These enhancements are critical for applications in packaging and automotive industries.

Case Study: Mechanical Property Enhancement

  • A study demonstrated that incorporating this compound into polycarbonate matrices resulted in a significant increase in tensile strength and impact resistance compared to standard formulations without the compound .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

  • The compound is also employed in biochemical research focused on enzyme inhibition and receptor binding studies. It aids researchers in understanding complex biological processes and developing targeted therapies.

Data Table: Inhibition Studies

Compound Tested Target Enzyme IC50 (µM) Mechanism of Action
Compound CAcetylcholinesterase10Competitive inhibition
Compound DCyclooxygenase5Non-competitive inhibition

Cosmetic Formulations

Incorporation into Skincare Products

  • This compound is included in various skincare formulations due to its moisturizing properties. It enhances hydration and provides skin protection.

Case Study: Moisturizing Efficacy

  • Clinical trials have shown that products containing this compound significantly improve skin hydration levels compared to placebo formulations over a four-week period .

Mechanism of Action

The mechanism of action of Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with tert-Butyl [(1R,2S,5S)-2-Amino-5-[(Dimethylamino)Carbonyl]Cyclohexyl]Carbamate (CAS# 365998-36-3)

This cyclohexane-based carbamate shares the tert-butyl carbamate group but differs in substituents:

  • Position 5: A dimethylamino carbonyl group replaces the hydroxymethyl group.
  • Ring Saturation : The cyclohexane ring lacks the double bond (cyclohex-2-ene) present in the target compound.

Implications :

  • Conformational Rigidity : The saturated cyclohexane ring may reduce flexibility, affecting binding interactions in drug-receptor complexes .
Property Target Compound CAS# 365998-36-3
Substituent at Position 5 Hydroxymethyl Dimethylamino Carbonyl
Ring Structure Cyclohex-2-ene (unsaturated) Cyclohexane (saturated)
Likely Solubility Moderate (hydrophilic) Low (hydrophobic)

Comparison with Xanthonolignoids (e.g., trans-(+)-Kielcorin B)

Xanthonolignoids like trans-(+)-kielcorin B (a xanthone-lignan hybrid) share carbamate-like functional groups but differ in core structure:

  • Core Backbone: Xanthonolignoids feature a fused xanthone and lignan system, whereas the target compound has a monocyclic carbamate.

Structural Divergence :

  • The hydroxymethyl group in the target compound may confer distinct reactivity (e.g., esterification or oxidation pathways) compared to xanthonolignoid phenolic groups.

Analytical Techniques

Both the target compound and its analogs rely on advanced NMR techniques for structural confirmation:

  • NOE Experiments: Critical for determining trans-configuration and substituent orientation .
  • HETCOR and COSY : Used to assign proton-carbon correlations in complex cyclohexane/cyclohexene systems .

Biological Activity

Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate, with the CAS number 1134374-57-4, is a compound that has garnered attention in various fields of research, particularly in pharmaceutical development, agricultural chemistry, and biochemical research. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula: C12H21NO3
  • Molecular Weight: 227.3 g/mol
  • Density: 1.1 g/cm³
  • Boiling Point: 344.3 ± 31.0 °C at 760 mmHg
  • Flash Point: 162.0 ± 24.8 °C

Biological Applications

1. Pharmaceutical Development
this compound is recognized as a key intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to enhance drug efficacy and specificity makes it valuable in developing targeted therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

2. Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact. Its role in sustainable agriculture is significant, as it contributes to reducing chemical runoff and promoting ecological balance .

3. Biochemical Research
This compound has been employed in studies focusing on enzyme inhibition and receptor binding. Research indicates its potential to inhibit specific kinases associated with tumorigenesis, such as Provirus Integration of Maloney Kinase (PIM kinase). This inhibition is crucial for developing treatments for various cancers .

Inhibition of PIM Kinase Activity

A study detailed in a U.S. patent highlights the effectiveness of this compound in inhibiting PIM kinase activity, which is linked to tumor growth and cancer progression. The results demonstrated that the compound could significantly reduce tumor growth in preclinical models, suggesting its potential as a therapeutic agent for cancer treatment .

Enzyme Inhibition Studies

Research has shown that this compound exhibits dose-dependent inhibition of certain enzymes involved in metabolic pathways. For instance, studies indicated that at concentrations around 20 µM, significant inhibition was observed, underscoring its potential utility in drug design aimed at metabolic disorders .

Comparative Data Table

PropertyValue
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Density1.1 g/cm³
Boiling Point344.3 ± 31.0 °C
Flash Point162.0 ± 24.8 °C
Application AreasPharmaceuticals, Agriculture, Biochemistry

Q & A

Q. What synthetic methodologies are recommended for tert-butyl trans-(5-hydroxymethyl)cyclohex-2-enylcarbamate in academic settings?

  • Methodological Answer : Synthesis of analogous tert-butyl carbamates often employs multi-step procedures involving:
  • Protection of amine groups using Boc (tert-butoxycarbonyl) reagents under anhydrous conditions.
  • Cyclohexene ring functionalization via hydroxylation or epoxidation, followed by regioselective opening to introduce the hydroxymethyl group.
  • Stereochemical control using chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) to ensure the trans configuration.
  • Final purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing This compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the cyclohexene backbone, hydroxymethyl group (δ\delta ~3.5–4.0 ppm), and tert-butyl carbamate (δ\delta ~1.4 ppm for tert-butyl protons).
  • X-ray Crystallography : Resolves stereochemistry and molecular conformation, critical for validating the trans configuration and hydrogen-bonding patterns.
  • Mass Spectrometry (MS) : Validates molecular weight (C12H21NO3\text{C}_{12}\text{H}_{21}\text{NO}_3, exact mass 227.15 g/mol) and fragmentation patterns .

Q. What are the key storage and handling protocols to maintain compound stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
  • Handling : Use explosion-proof equipment in well-ventilated areas. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the synthesis of This compound be resolved?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers.
  • Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru or Pd complexes) to invert stereochemistry during synthesis.
  • Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for stereochemical pathways, guiding reaction optimization .

Q. What experimental strategies elucidate the role of the hydroxymethyl group in enzyme-substrate interactions?

  • Methodological Answer :
  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., N-glycosidase MilB) to map hydrogen-bonding networks. For example, Arg23 in MilB specifically interacts with the 5-hydroxymethyl group, inducing conformational changes in the binding pocket .
  • Site-Directed Mutagenesis : Replace key residues (e.g., Arg23→Ala) to assess binding affinity shifts via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. How can researchers analyze conflicting data on reaction intermediates during synthesis?

  • Methodological Answer :
  • Isotope Labeling : Use 13C^{13}C- or 2H^{2}H-labeled precursors to track intermediates via NMR or MS. For example, labeling the hydroxymethyl group can clarify its origin in hydroxylation steps.
  • Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to isolate transient intermediates. Evidence from analogous systems suggests 5-methyl radical intermediates may form during hydroxylation .

Q. What computational tools are effective for predicting synthetic pathways or molecular interactions?

  • Methodological Answer :
  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose viable routes using known reaction databases.
  • Molecular Dynamics (MD) Simulations : Simulate binding dynamics with enzymes (e.g., MilB) to predict affinity and conformational effects of structural modifications .

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